BenchChemオンラインストアへようこそ!

6-chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine

Lipophilicity Drug-likeness Physicochemical profiling

6-Chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine (CAS 1111829-23-2) is a poly-substituted pyrimidine derivative (C12H12ClN3O, MW 249.69 g/mol). The compound features a 2-cyclopropyl group, a 6-chloro substituent, and a 4-(furan-2-ylmethyl)amino moiety.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
CAS No. 1111829-23-2
Cat. No. B1470816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine
CAS1111829-23-2
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)Cl)NCC3=CC=CO3
InChIInChI=1S/C12H12ClN3O/c13-10-6-11(14-7-9-2-1-5-17-9)16-12(15-10)8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H,14,15,16)
InChIKeyQGWGDWULDQHSKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine: A Structurally Defined Heterocyclic Scaffold for Focused Library Design


6-Chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine (CAS 1111829-23-2) is a poly-substituted pyrimidine derivative (C12H12ClN3O, MW 249.69 g/mol) [1]. The compound features a 2-cyclopropyl group, a 6-chloro substituent, and a 4-(furan-2-ylmethyl)amino moiety [1]. The 6-chloro position serves as a reactive handle for nucleophilic aromatic substitution (SNAr), while the cyclopropyl ring imposes conformational constraint and modulates lipophilicity. The calculated partition coefficient (XLogP3) is 2.7, and the topological polar surface area (tPSA) is 51 Ų [1]. These physicochemical properties place the compound in a favorable drug-like space for central nervous system (CNS) and kinase-targeted medicinal chemistry programs.

Why an Arbitrary Pyrimidin-4-amine Cannot Substitute for 6-Chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine


In drug discovery and chemical biology, minor structural modifications to the pyrimidin-4-amine core—such as altering the C2 substituent, removing the C6 chlorine, or modifying the N4 amine—can produce order-of-magnitude shifts in target potency, selectivity, metabolic stability, and permeability [1]. The 6-chloro substituent is not merely a placeholder; it dictates reactivity in SNAr diversification and influences electron density on the pyrimidine ring, affecting hydrogen bonding with biological targets. The 2-cyclopropyl group introduces conformational restriction and increases lipophilicity relative to unsubstituted or methyl analogs, which directly modifies logP, membrane permeability, and CYP450-mediated metabolic susceptibility [1]. Critically, the furan-2-ylmethylamine side chain at N4—as opposed to a saturated tetrahydrofuran analog or a simple alkyl amine—provides a distinct aromatic π-surface for target engagement and alters hydrogen-bond acceptor geometry. The quantitative evidence below demonstrates that seemingly interchangeable analogs exhibit measurably different physicochemical and structural properties that render generic substitution scientifically indefensible.

Quantitative Comparative Evidence: 6-Chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Cyclopropyl-Containing Compound vs. Des-Cyclopropyl Analog

The target compound exhibits a calculated XLogP3 of 2.7 [1], whereas the des-cyclopropyl analog 6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine (CAS 99846-86-3) has a measured/calculated logP of 1.73 [2]. The 2-cyclopropyl substituent increases lipophilicity by approximately 0.97 log units. This difference is substantial in medicinal chemistry terms: a ΔlogP of ~1 unit can shift membrane permeability by roughly one order of magnitude and significantly alter tissue distribution profiles.

Lipophilicity Drug-likeness Physicochemical profiling Permeability

Hydrogen-Bond Acceptor Count: Furan-Containing Compound vs. Tetrahydrofuran Analog

The target compound, with its furan-2-ylmethyl substituent, contains 4 hydrogen-bond acceptor (HBA) atoms (3 from the pyrimidine core and the exocyclic amine nitrogen, plus 1 from the furan oxygen) [1]. In contrast, the tetrahydrofuran analog 6-chloro-2-cyclopropyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine (CAS 1111829-25-4) has a reported or calculated HBA count of 3 (the tetrahydrofuran oxygen is a stronger HBA due to sp³ hybridization, but the overall count is reduced as the saturated oxygen competes less effectively in certain solvation contexts; published computed HBA values identify the target at 4 and the THF analog at 3) . The furan oxygen, being sp²-hybridized and part of an aromatic system, engages in distinct π-mediated interactions not available to the saturated THF analog.

Hydrogen bonding Solubility Target engagement Molecular recognition

Synthetic Versatility: 6-Chloro Substituent as a Latent Diversification Handle

The 6-chloro substituent on the target compound enables transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions for late-stage diversification [1]. By contrast, the 4,6-diamino analog 2-cyclopropyl-N4-(furan-2-ylmethyl)pyrimidine-4,6-diamine (CAS 1504426-64-5, MW 230.27 g/mol) lacks this reactive chlorine handle entirely, limiting its utility as a synthetic intermediate to amine-functionalization reactions only . The molecular weight difference (249.69 vs. 230.27 g/mol, ΔMW = 19.42) and the presence of a chlorine atom provide orthogonal reactivity vectors that expand the accessible chemical space in parallel synthesis campaigns.

Synthetic chemistry S_NAr diversification Library synthesis Lead optimization

Structural Biology Evidence: Pyrimidine Scaffold Engagement with PDE10A

While the exact target compound has not been co-crystallized, a closely related analog—6-chloro-2-cyclopropyl-5-methyl-N-propyl-pyrimidin-4-amine—has been co-crystallized with PDE10A (PDB ID: 5C29, resolution 1.56 Å), demonstrating that the 6-chloro-2-cyclopropyl-pyrimidin-4-amine core is a validated PDE10A-binding scaffold with a measured Ki of 8,700 nM and a ligand efficiency (LE) of 0.59 [1]. A further elaborated analog, 6-chloro-2-cyclopropyl-N-[(2,4-dimethylthiazol-5-yl)methyl]-5-methyl-pyrimidin-4-amine (PDB ID: 5C2A, resolution 2.00 Å), confirms that the N4 position can be extensively derivatized while maintaining target engagement [2]. This structural biology precedent supports the use of the target compound as a fragment-like starting point for PDE10A or related phosphodiesterase inhibitor programs, where the furan-2-ylmethyl group offers distinct binding-pocket interaction potential compared to the simple N-propyl or thiazolylmethyl analogs in the PDB.

Phosphodiesterase PDE10A X-ray crystallography Fragment-based drug discovery Kinase inhibitor

Physicochemical Drug-Likeness: Compliance with Lead-Like and CNS Multiparameter Optimization (MPO) Desirability Criteria

The target compound possesses a molecular weight of 249.69 g/mol, tPSA of 51 Ų, and XLogP3 of 2.7 [1], placing it within both the Lipinski Rule of Five and the more stringent CNS MPO desirability space (MW < 350, tPSA < 70, logP 1–3.5). In comparison, a structurally related analog such as 6-chloro-2-cyclopropyl-N-pentylpyrimidin-4-amine (with a longer N-alkyl chain) would be expected to exhibit a higher logP (predicted >3.5) due to increased hydrocarbon character, potentially exceeding CNS MPO thresholds. The furan-2-ylmethyl group balances aromaticity with polarity in a way that simple alkyl amines cannot replicate. The compound's computed pKa of 3.53 [1] indicates that the pyrimidine core remains largely un-ionized at physiological pH, favoring passive membrane permeation, while its 1 hydrogen-bond donor and 4 acceptors maintain favorable solubility characteristics.

Drug-likeness CNS MPO Lead-likeness Physicochemical property Fragment-based screening

Aromatic Architecture: Furan vs. Thiazole vs. Phenyl N4 Substituents and Impact on Molecular Recognition

The N4 furan-2-ylmethyl substituent provides an electron-rich, 5-membered heteroaromatic ring capable of edge-to-face π-stacking interactions with aromatic protein residues. In the PDE10A co-crystal structure series (PDB: 5C2A), the corresponding thiazol-5-ylmethyl analog demonstrates that a 5-membered heteroaromatic ring at N4 engages a defined hydrophobic sub-pocket [1]. The furan oxygen (sp²) offers different electronic character compared to the thiazole sulfur, potentially altering binding affinity and selectivity profiles. The target compound's furan ring is also distinct from phenyl-substituted pyrimidin-4-amines (e.g., N-benzyl analogs), which present a larger, more lipophilic aromatic surface (predicted ΔXLogP3 ≈ +0.5–1.0 relative to furfuryl) and altered torsional profiles.

Bioisosterism Heterocycle SAR Molecular recognition π-stacking

Optimal Application Scenarios for 6-Chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine Based on Quantitative Evidence


CNS-Penetrant Kinase or Phosphodiesterase Inhibitor Lead Generation

The compound's favorable CNS MPO profile (MW 249.69, tPSA 51 Ų, XLogP3 2.7) [1] and the PDE10A co-crystal structure validation of the core scaffold [2] make it a strong candidate for initiating CNS-targeted lead optimization programs. Its lipophilicity advantage (ΔlogP ≈ +0.97 vs. the des-cyclopropyl analog) balances blood-brain barrier permeability with metabolic stability considerations. Researchers should prioritize this compound when CNS penetration is a primary project requirement.

Late-Stage Diversification via S_NAr or Cross-Coupling Chemistry

The 6-chloro substituent provides an orthogonal synthetic handle absent in the 4,6-diamino analog . This enables parallel library synthesis through palladium-catalyzed couplings or direct nucleophilic displacement. Procurement teams should select this compound when the synthetic plan requires post-coupling diversification at C6, eliminating the need to introduce reactive functionality de novo.

Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 249.69 g/mol, 1 hydrogen-bond donor, and 4 acceptors [1], the compound meets fragment-likeness criteria (MW < 300, HBD ≤ 3, HBA ≤ 6). Its calculated ligand efficiency benchmark (LE = 0.59 for the PDE10A core scaffold) [2] suggests that elaboration can yield high-quality leads. The furan oxygen provides a unique HBA geometry compared to saturated or thiazole-based fragment libraries, expanding the chemical diversity of FBDD screening sets.

Structure-Activity Relationship (SAR) Studies on Heteroaromatic N4 Substituents

The furan-2-ylmethyl group offers electronically and sterically distinct properties from thiazole, phenyl, tetrahydrofuran, and simple alkyl N4 substituents [3]. This compound should be used as a benchmark furan-containing probe in systematic SAR campaigns aimed at mapping heterocycle preferences in target binding pockets. Direct comparison with the thiazole analog (PDB 5C2A) provides a structural biology framework for interpreting binding differences.

Quote Request

Request a Quote for 6-chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.